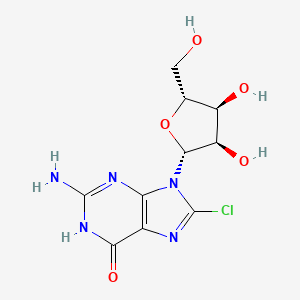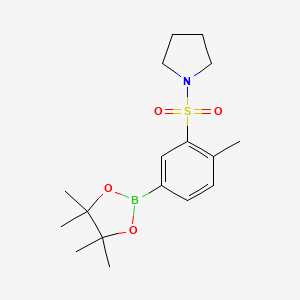
3-Amino-5-chloro-2-methoxyphenyl benzoate
Overview
Description
3-Amino-5-chloro-2-methoxyphenyl benzoate, also known as ACMPB, is a benzoate compound that possesses a chlorine atom and a methoxy group . It is an off-white crystalline powder.
Synthesis Analysis
ACMPB is synthesized by the reaction of 3-amino-5-chloro-2-methoxyphenol with benzoic anhydride in the presence of a catalyst.Molecular Structure Analysis
The molecular formula of 3-Amino-5-chloro-2-methoxyphenyl benzoate is C14H12ClNO3 . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-13-11 (16)7-10 (15)8-12 (13)19-14 (17)9-5-3-2-4-6-9/h2-8H,16H2,1H3 .Physical And Chemical Properties Analysis
The compound is an off-white crystalline powder. It is soluble in methanol and ethyl acetate. The melting point is between 144 - 145 degrees Celsius . The molecular weight of the compound is 277.71 .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of compounds related to "3-Amino-5-chloro-2-methoxyphenyl benzoate" is in corrosion control. Research has demonstrated the effectiveness of structurally related compounds in inhibiting corrosion of mild steel in acidic environments. This application is critical in extending the lifespan of metal components in industrial settings, highlighting the compound's potential in materials science and engineering (Bentiss et al., 2009).
Polymer Synthesis
Another application is in the synthesis of polymers, where derivatives of "3-Amino-5-chloro-2-methoxyphenyl benzoate" have been used to create hyperbranched aromatic polyamides. These polymers exhibit desirable properties such as solubility in common organic solvents and have potential applications in materials science, especially in creating new materials with specific mechanical, thermal, or chemical resistance properties (Yang, Jikei, & Kakimoto, 1999).
Drug Development
In pharmacology, derivatives of "3-Amino-5-chloro-2-methoxyphenyl benzoate" have been explored for their potential in drug development. For instance, compounds derived from this chemical have been studied for their antibacterial activity and molecular docking, indicating their potential use in developing new antimicrobial agents. This application is crucial in addressing the rising challenge of antibiotic resistance (Shakir, Saoud, & Hussain, 2020).
Receptor Agonists
Furthermore, research has been conducted on the use of "3-Amino-5-chloro-2-methoxyphenyl benzoate" derivatives as potent agonists for 5-HT4 receptors. These findings are significant for the pharmaceutical industry, especially in the development of drugs targeting gastrointestinal or psychiatric disorders (Yang et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(3-amino-5-chloro-2-methoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-11(16)7-10(15)8-12(13)19-14(17)9-5-3-2-4-6-9/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYABASHUUMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-2-methoxyphenyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)



![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)




![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)